1,3,7,9-Tetrahydroxydibenzofuran
Description
1,3,7,9-Tetrahydroxydibenzofuran is a polyhydroxylated dibenzofuran derivative characterized by hydroxyl groups at the 1, 3, 7, and 9 positions. This compound is of interest in synthetic chemistry, particularly in the preparation of complex organic molecules. For example, it serves as a precursor in the synthesis of 1,1’-(1,3,7,9-tetrahydroxydibenzofuran-2,6-diyl)bis(2-methylbutan-1-one) through reactions with 2-methylbutyryl chloride .
Properties
Molecular Formula |
C12H8O5 |
|---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
dibenzofuran-1,3,7,9-tetrol |
InChI |
InChI=1S/C12H8O5/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)11/h1-4,13-16H |
InChI Key |
BGECNEMQUVPXCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1O)C3=C(C=C(C=C3O2)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Chlorinated Dibenzofurans
1,3,7,9-Tetrahydroxydibenzofuran shares structural similarities with polychlorinated dibenzofurans (PCDFs), such as 1,2,3,7-tetrachlorodibenzofuran and 1,2,3,8-tetrachlorodibenzofuran. While the hydroxyl groups in 1,3,7,9-tetrahydroxydibenzofuran increase its water solubility, chlorinated analogs exhibit higher lipophilicity and environmental persistence. For instance, the Henry’s Law constants (a measure of volatility) for 1,2,3,7-tetrachlorodibenzofuran and 1,2,3,8-tetrachlorodibenzofuran are 3.9×10⁻¹ and 5.0×10⁻¹, respectively, indicating moderate volatility . In contrast, the hydroxyl groups in 1,3,7,9-tetrahydroxydibenzofuran likely reduce its volatility, favoring partitioning into aqueous environments.
Stability and Environmental Behavior
In contrast, hydroxylated derivatives like 1,3,7,9-tetrahydroxydibenzofuran are more susceptible to degradation via hydrolysis or photolysis due to their polar functional groups. For example, 1,3,7,9-tetrahydroxydibenzofuran derivatives are sensitive to moisture and require storage at -20°C for long-term stability, unlike chlorinated analogs that persist in ambient conditions .
Data Tables
Table 1: Comparison of Formation Barriers and Reaction Heats for Chlorinated Dibenzofurans
Table 2: Henry’s Law Constants for Chlorinated Dibenzofurans
Research Findings
- Formation Dynamics : The lower energy barrier for 1,3,7,9-tetrachlorodibenzofuran synthesis suggests it may form more readily in thermal processes compared to its 1,3,6,8-isomer, impacting environmental pollutant profiles .
- Environmental Fate : Hydroxylated dibenzofurans are less persistent than chlorinated analogs due to higher solubility and degradability, reducing bioaccumulation risks .
- Regulatory Context : Structural analogs with opioid-like activity underscore the need for precise characterization of dibenzofuran derivatives in forensic analysis .
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